N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a benzenesulfonamide core linked to a tetrazole ring substituted with a 4-ethoxyphenyl group. The benzenesulfonamide group is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases or histone deacetylases (HDACs) .
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-2-24-14-10-8-13(9-11-14)21-16(18-19-20-21)12-17-25(22,23)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZFICOLWSHKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide typically involves multiple steps. One common method includes the formation of the tetrazole ring through a [2+3] cycloaddition reaction between an azide and a nitrile. The ethoxyphenyl group is introduced via an electrophilic aromatic substitution reaction, and the benzenesulfonamide moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield an aldehyde or carboxylic acid, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole and Sulfonamide/Benzamide Motifs
The following compounds share structural similarities and functional group arrangements:
Compound 6h ():
- Structure : 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide.
- Properties: Melting point: 117°C. Bioactivity: HDAC inhibitor with selectivity for isoforms HDAC6/6.
Compound 6i ():
- Structure : 4-({N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)-N-hydroxybenzamide.
- Properties :
- Melting point: 108°C.
- Bioactivity: Moderate HDAC inhibition; benzyl group may increase membrane permeability.
Compound 13g-L ():
- Structure : Benzyl-N-({[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate.
- Properties :
- MS(ESI)m/z: 350.1 (M+H)+.
- Bioactivity: Alanine racemase inhibitor; stereospecific interactions due to chiral centers.
Target Compound :
- Key differences :
- The 4-ethoxyphenyl group replaces cyclohexyl or benzyl substituents, likely improving metabolic stability compared to benzyl (less prone to oxidative degradation) .
- The benzenesulfonamide group may confer stronger hydrogen-bonding interactions than benzamide or carbamate analogues, influencing target selectivity .
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods; higher LogP suggests improved lipid membrane penetration.
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a complex organic compound notable for its potential pharmacological applications. The presence of the tetrazole ring enhances its biological activity, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 1005305-93-0
The compound features a sulfonamide group attached to a tetrazole moiety and an ethoxyphenyl group. This unique structure is responsible for its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of the Tetrazole Ring : This can be achieved through the cyclization of appropriate nitrile precursors in the presence of azide sources under acidic or basic conditions.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the ethoxyphenyl and benzenesulfonamide groups through nucleophilic substitution and coupling reactions.
Common reagents used in these steps include sodium azide and various coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The biological activity of this compound is attributed to its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to interfere with biochemical pathways. Preliminary studies suggest that it may modulate enzyme activity or receptor function.
Pharmacological Studies
Research has demonstrated various pharmacological effects associated with this compound:
- Antimicrobial Activity : The compound has shown potential antibacterial properties against various strains due to its ability to inhibit bacterial growth.
-
Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamides have been shown to affect perfusion pressure and coronary resistance. For instance, compounds similar to this compound have been evaluated for their impact on cardiovascular parameters.
Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Compound A 0.001 Decreased Compound B 0.001 Increased
Case Studies
Several studies have focused on the biological activity of sulfonamide derivatives similar to this compound. For example:
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of sulfonamide derivatives using carrageenan-induced paw edema in rats. Results indicated significant reduction in edema compared to controls.
- In Vitro Studies : Various in vitro assays have shown that these compounds can inhibit specific enzymes involved in inflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
